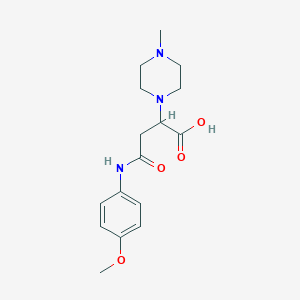
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s by GlaxoSmithKline to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism. However, its potential as a performance-enhancing drug has made it a subject of controversy in the sports world.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid' involves the reaction of 4-methoxyaniline with 4-methylpiperazine to form the intermediate product, which is then reacted with ethyl acetoacetate to yield the final product.
Starting Materials
4-methoxyaniline, 4-methylpiperazine, ethyl acetoacetate, sodium ethoxide, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Dissolve 4-methoxyaniline in diethyl ether and add 4-methylpiperazine. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium ethoxide to the mixture and stir for an additional 2 hours., Step 3: Add ethyl acetoacetate to the mixture and reflux for 6 hours., Step 4: Cool the mixture and add hydrochloric acid to adjust the pH to 2-3., Step 5: Extract the mixture with diethyl ether and wash the organic layer with water., Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product., Step 7: Dissolve the crude product in sodium hydroxide solution and adjust the pH to 7-8., Step 8: Extract the mixture with diethyl ether and wash the organic layer with water., Step 9: Combine the organic layers and evaporate the solvent to obtain the final product, 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.
作用机制
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid works by activating the PPAR-δ receptor, which is involved in the regulation of lipid and glucose metabolism. It increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to an increase in the use of stored fat as an energy source. It also reduces the expression of genes involved in lipogenesis and glucose production, leading to a decrease in the production of new fat and glucose.
生化和生理效应
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in animal and human studies. It increases the levels of HDL cholesterol, reduces triglyceride levels, and improves insulin sensitivity. It also reduces inflammation and oxidative stress in various tissues, including the liver, heart, and skeletal muscle. Additionally, it has been found to increase endurance and improve exercise performance in animal studies.
实验室实验的优点和局限性
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several advantages for lab experiments, including its high potency, selectivity, and specificity for the PPAR-δ receptor. It is also relatively easy to synthesize and administer to animals. However, its potential as a performance-enhancing drug and its controversial status in the sports world may limit its use in certain research settings.
未来方向
There are several future directions for research on 4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes. However, further studies are needed to fully understand its long-term effects and potential risks. Additionally, there is a need for more research on the mechanisms underlying its effects and its interactions with other drugs and supplements.
科学研究应用
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the levels of high-density lipoprotein (HDL) cholesterol. It has also been found to have anti-tumor properties and can inhibit the growth of cancer cells.
属性
IUPAC Name |
4-(4-methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-7-9-19(10-8-18)14(16(21)22)11-15(20)17-12-3-5-13(23-2)6-4-12/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZBPFTSIHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)
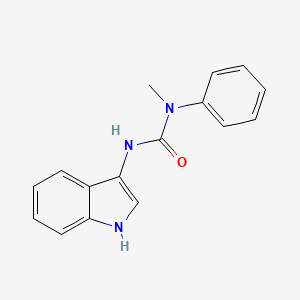
![3-ethyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898662.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2898663.png)
![6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2898664.png)
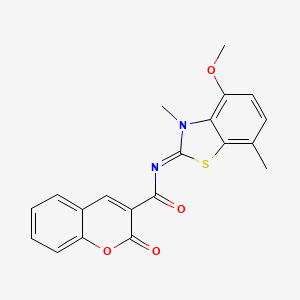
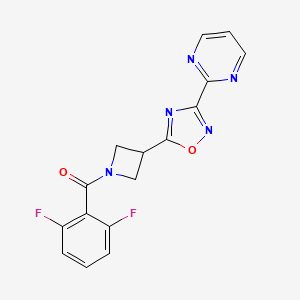
![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)
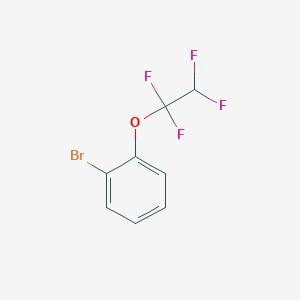
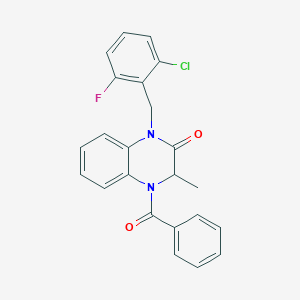
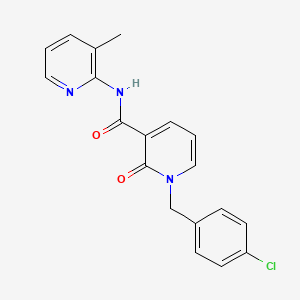
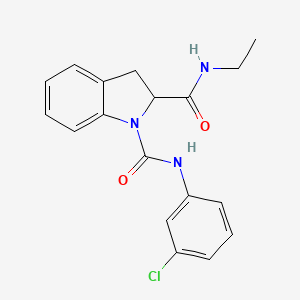
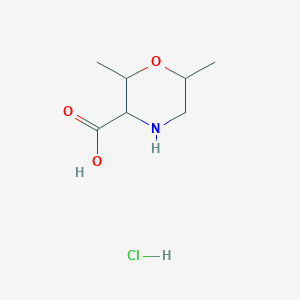
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)